![molecular formula C11H14N2O3 B6634121 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one, commonly known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2005 by researchers at the University of Nottingham, UK. Since then, MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MMPIP exerts its pharmacological effects by selectively blocking the activity of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, which are predominantly expressed in the central nervous system. These receptors are involved in the regulation of glutamate release, synaptic transmission, and neuronal excitability. By blocking 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, MMPIP can modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and thereby influence various physiological and behavioral processes.
Biochemical and Physiological Effects:
MMPIP has been shown to exert a range of biochemical and physiological effects in preclinical studies. It can modulate the release of glutamate and GABA in the brain, enhance synaptic plasticity, and reduce neuronal excitability. MMPIP has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MMPIP has several advantages as a research tool. It is highly selective for 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors and does not interact with other glutamate receptor subtypes. It has also been shown to be stable and bioavailable in vivo, making it suitable for in vivo experiments. However, MMPIP has some limitations, including its relatively low potency compared to other 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on MMPIP. One area of interest is the potential therapeutic applications of MMPIP in neurological and psychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of MMPIP in humans. Another area of interest is the development of more potent and selective 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists, which could provide more effective therapeutic options for these disorders. Finally, the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in other physiological and pathological conditions, such as pain and neurodegenerative diseases, warrants further investigation.
Méthodes De Synthèse
MMPIP can be synthesized through a multi-step process involving the condensation of 3-methylmorpholine-4-carboxylic acid with 2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of chemical reactions to yield the final product, MMPIP. The synthesis method has been optimized to achieve high yields and purity of MMPIP.
Applications De Recherche Scientifique
MMPIP has been widely used as a research tool to study the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, neuronal excitability, and synaptic plasticity in the brain. MMPIP has also been investigated for its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-16-5-4-13(8)11(15)9-2-3-12-10(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZTJIPZAPYJN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.